molecular formula C19H17F3N2S B2748078 2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226442-06-3

2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2748078
CAS No.: 1226442-06-3
M. Wt: 362.41
InChI Key: YTPLWPPEUOVCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an isopropylthio group, a phenyl group, and a trifluoromethyl-substituted phenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazole ring. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including high-refractive-index polymers and other specialty chemicals.

Comparison with Similar Compounds

Similar compounds to 2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole include other imidazole derivatives with different substituents. For example:

    2-phenyl-1H-imidazole: Lacks the isopropylthio and trifluoromethyl groups, resulting in different chemical and biological properties.

    2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole: Similar structure but with a methylthio group instead of an isopropylthio group, which may affect its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-phenyl-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2S/c1-13(2)25-18-23-12-17(14-7-4-3-5-8-14)24(18)16-10-6-9-15(11-16)19(20,21)22/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPLWPPEUOVCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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